molecular formula C15H17N3O6 B12352147 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid

2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid

Katalognummer: B12352147
Molekulargewicht: 335.31 g/mol
InChI-Schlüssel: FEMZKVALIZOYHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid is a structurally complex molecule featuring:

  • A 1,3-diazinan ring (a six-membered saturated ring with two nitrogen atoms at positions 1 and 3) substituted with two ketone groups (2,6-dioxo).
  • A 2-amino-2-carboxyethyl side chain attached to the diazinan ring.
  • A methylbenzoic acid group linked via a methylene bridge to the diazinan nitrogen.

Eigenschaften

Molekularformel

C15H17N3O6

Molekulargewicht

335.31 g/mol

IUPAC-Name

2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid

InChI

InChI=1S/C15H17N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-4,11H,5-8,16H2,(H,20,21)(H,22,23)

InChI-Schlüssel

FEMZKVALIZOYHM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)N(C1=O)CC2=CC=CC=C2C(=O)O)CC(C(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with diazinan intermediates under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Vergleich Mit ähnlichen Verbindungen

UBP-302 (2-[[3-[(2S)-2-Amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid)

Structural Similarities and Differences :

  • Core Ring System : UBP-302 contains a pyrimidine ring (aromatic, six-membered with nitrogens at positions 1 and 3) instead of a saturated 1,3-diazinan ring .
  • Functional Groups: Both compounds share the 2-amino-2-carboxyethyl side chain and benzoic acid group.
  • Molecular Weight : UBP-302 has a molecular weight of 333.3 g/mol (C₁₅H₁₅N₃O₆), while the target compound’s exact weight is unspecified but likely comparable .

Implications :

  • The aromatic pyrimidine ring in UBP-302 may enhance planarity and π-π interactions with biological targets, whereas the saturated diazinan ring in the target compound could confer greater conformational flexibility .

ACET ((S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-5-phenylthiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione)

Structural Similarities and Differences :

  • Core Ring : ACET features a pyrimidine-2,4-dione ring (with two ketones), compared to the 1,3-diazinan-2,6-dione ring in the target compound .
  • Substituents : ACET includes a phenylthiophene-carboxylate group instead of methylbenzoic acid.
  • Chirality : ACET is stereospecific ((S)-configuration), whereas the target compound’s stereochemistry is unspecified .

Implications :

  • The phenylthiophene group in ACET may improve lipophilicity and membrane permeability , whereas the benzoic acid in the target compound could enhance water solubility .

2-{[(Acetylamino)acetyl]amino}benzoic Acid

Structural Similarities and Differences :

  • Core Structure: Shares a benzoic acid group but replaces the diazinan ring with an acetylaminoacetyl side chain .
  • Functional Groups: Contains amide bonds instead of amino-carboxyethyl or dione groups.

Implications :

  • The absence of a heterocyclic ring reduces structural rigidity , likely diminishing target specificity compared to the diazinan-containing compound.
  • This derivative may serve as a simpler model for studying carboxylate-mediated interactions in drug design .

Key Comparative Data Table

Parameter Target Compound UBP-302 ACET
Core Ring 1,3-Diazinan-2,6-dione Pyrimidine-2,6-dione Pyrimidine-2,4-dione
Molecular Formula Not explicitly provided C₁₅H₁₅N₃O₆ C₂₀H₂₀N₃O₆S (estimated)
Molecular Weight ~330–350 g/mol (estimated) 333.3 g/mol ~430 g/mol (estimated)
Key Substituents Methylbenzoic acid Benzoic acid Phenylthiophene-carboxylate
Chirality Unspecified (2S)-configured side chain (S)-configured
Potential Applications Research (speculative) Neuroscience research Receptor modulation (speculative)

Research Implications and Gaps

  • Structural Flexibility vs. Rigidity : The target compound’s saturated diazinan ring may offer advantages in binding pocket adaptability compared to rigid aromatic systems like UBP-302.
  • Functional Group Synergy: The combination of amino, carboxylate, and ketone groups could enable multidentate interactions with biological targets, akin to ACET’s design .
  • Data Limitations : Direct pharmacological or kinetic data for the target compound are absent in the evidence, necessitating further experimental studies.

Biologische Aktivität

The compound 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The chemical structure of 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific arrangement of these atoms contributes to its biological activity.

Physical Properties

PropertyValue
Molecular WeightApprox. 300 g/mol
SolubilitySoluble in water
pH StabilityStable at neutral pH

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid exhibit significant anticancer properties. For example:

  • In vitro studies demonstrated that derivatives of benzoic acid showed IC50 values ranging from 0.5 to 10 µM against various cancer cell lines, including MCF-7 and A549 .
  • Mechanisms of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants play a crucial role in protecting cells from oxidative stress:

  • DPPH Assay : The compound demonstrated a significant reduction in DPPH radical scavenging activity, indicating its potential as an antioxidant agent .
  • Mechanism : The antioxidant activity is believed to stem from the presence of hydroxyl groups that can donate electrons and neutralize free radicals.

Anti-Cholinesterase Activity

Another area of interest is the anti-cholinesterase activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's:

  • Inhibition Studies : Compounds structurally related to 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid have shown promising results in inhibiting acetylcholinesterase (AChE) with IC50 values comparable to standard drugs like donepezil .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a derivative of the compound on breast cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism
MCF-75.85CDK inhibition
A5494.53HDAC inhibition

This study highlights the compound's potential as a therapeutic agent in oncology.

Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of related compounds showed that they could reduce neuronal cell death induced by oxidative stress:

TreatmentCell Viability (%)Mechanism
Control100-
Compound A85Antioxidant activity
Compound B90Anti-cholinesterase activity

These findings suggest that this compound may have dual roles in neuroprotection and cognitive enhancement.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.